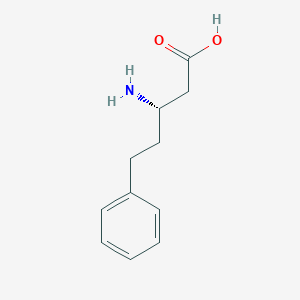

(s)-3-Amino-5-phenylpentanoic acid

Description

Chirality and Stereoisomeric Significance in Beta-Amino Acid Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, particularly in the context of biological systems which are inherently chiral. researchgate.net Most natural amino acids exist in the L-configuration (an older nomenclature) or the S-configuration under the Cahn-Ingold-Prelog priority rules. nih.gov (S)-3-Amino-5-phenylpentanoic acid possesses a stereocenter at the third carbon, giving rise to two enantiomers: this compound and (R)-3-Amino-5-phenylpentanoic acid.

The "S" designation in this compound specifies a particular three-dimensional arrangement of the atoms around the chiral center. This precise spatial orientation is crucial as it dictates how the molecule interacts with other chiral molecules, such as enzymes and receptors in biological systems.

The incorporation of β-amino acids like this compound into peptide chains introduces significant changes to the resulting structure compared to peptides composed solely of α-amino acids. The additional carbon atom in the backbone of β-amino acids provides greater conformational flexibility, allowing for the formation of unique and stable secondary structures, such as helices and sheets, that are not accessible to natural peptides. researchgate.netnih.gov These well-defined, folded structures are often referred to as "foldamers." google.com The stereochemistry of the individual β-amino acid units is paramount in directing the folding of the peptide chain into these specific conformations. For instance, helical structures of oligo(L-beta-homophenylalanine) have been synthesized, highlighting the intrinsic ability of this specific β-amino acid to induce ordered structures. researchgate.net

Furthermore, peptides containing β-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases. google.com This increased stability is a significant advantage in the development of peptide-based drugs, as it can lead to a longer half-life in the body.

| Property | Description |

| IUPAC Name | (3S)-3-Amino-5-phenylpentanoic acid |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Chiral Center | C3 (S-configuration) |

| Classification | Chiral, non-proteinogenic β-amino acid |

Importance as a Building Block in Complex Molecule Synthesis

The unique structural and conformational properties of this compound make it a valuable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its ability to induce stable secondary structures and provide proteolytic resistance makes it an attractive component for the design of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved therapeutic properties. youtube.com

In the synthesis of these complex molecules, this compound is often used in a protected form to prevent unwanted side reactions. A common protecting group for the amino function is the fluorenylmethoxycarbonyl (Fmoc) group. Fmoc-(S)-3-amino-5-phenylpentanoic acid is a key reagent in solid-phase peptide synthesis (SPPS), a widely used technique for the stepwise assembly of peptide chains.

A notable application of this building block is in the creation of novel peptide-based therapeutics. For example, a patent for opioid agonist peptides describes the use of Fmoc-beta-homophenylalanine in the solid-phase synthesis of a peptide sequence. In this process, the Fmoc-protected β-amino acid is coupled to a growing peptide chain that is anchored to a solid resin support. The Fmoc group is then removed, and the next amino acid in the sequence is added. This cycle is repeated until the desired peptide is synthesized. This specific example underscores the practical utility of this compound as a component in the construction of bioactive peptides.

The incorporation of this compound can influence the binding affinity and selectivity of the resulting molecule to its biological target. The phenyl side chain can participate in crucial hydrophobic interactions, while the specific conformation imposed by the β-amino acid backbone can orient other functional groups for optimal binding. These attributes are critical in the development of a wide range of therapeutic agents, from enzyme inhibitors to receptor agonists and antagonists. youtube.com

| Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 91247-38-0 | C₁₁H₁₅NO₂ | 193.24 |

| Fmoc-(S)-3-amino-5-phenylpentanoic acid | 219967-74-5 | C₂₆H₂₅NO₄ | 415.49 |

| This compound hydrochloride | 218278-62-7 | C₁₁H₁₆ClNO₂ | 229.70 |

| (S)-3-(Boc-amino)-5-phenylpentanoic acid | 218608-84-5 | C₁₆H₂₃NO₄ | 293.36 |

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJYCYZKUNRKFP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375843 | |

| Record name | (s)-homobenzyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218278-62-7 | |

| Record name | (s)-homobenzyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 3 Amino 5 Phenylpentanoic Acid and Its Derivatives

Stereoselective and Asymmetric Synthetic Approaches

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. The following sections explore various catalytic methods that enable the enantioselective synthesis of (S)-3-Amino-5-phenylpentanoic acid and related structures.

Organocatalytic Strategies in Amino Acid Functionalization

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a versatile and environmentally benign alternative to metal-based catalysts. thieme.de These small organic molecules can effectively promote a variety of chemical transformations with high stereoselectivity. researchgate.net In the context of amino acid synthesis, organocatalysts are instrumental in the enantioselective functionalization of amino acid precursors. rsc.org For instance, the synthesis of γ-amino acid precursors can be achieved through the organocatalytic stereoselective addition of masked acetaldehyde (B116499) to nitroalkenes. thieme.de This approach highlights the potential of organocatalysis to construct complex chiral molecules from simple starting materials. thieme.de

Proline-Catalyzed Hydroxylation and Subsequent Transformations

L-proline and its derivatives are highly effective organocatalysts for a range of asymmetric transformations. researchgate.net One notable application is in the hydroxylation of amino acids. Proline-4-hydroxylases (P4Hs) are enzymes that catalyze the stereospecific hydroxylation of proline to hydroxyproline, a key component of collagen. nih.govnih.gov This enzymatic transformation, which requires α-ketoglutarate and oxygen as cosubstrates, has been harnessed for the production of valuable chiral building blocks. nih.govresearchgate.net

The catalytic cycle of P4H involves the generation of a highly reactive ferryl (FeIV=O) species from Fe2+, α-ketoglutarate, and O2. acs.org This species then abstracts a hydrogen atom from the proline ring, leading to the formation of a hydroxylated product with high stereoselectivity. acs.org While direct proline-catalyzed hydroxylation for the synthesis of this compound is not explicitly detailed in the provided context, the principles of proline-catalyzed reactions and enzymatic hydroxylation provide a conceptual framework for developing such a strategy. The ability of proline hydroxylases to accept alternative substrates, such as L-pipecolic acid, and catalyze their hydroxylation at different positions suggests the potential for engineering these enzymes for the synthesis of other non-canonical amino acids. acs.org

Asymmetric Alkylation Techniques for Unsaturated Alpha-Amino Acids

Asymmetric alkylation of α-amino acid precursors is a fundamental strategy for the synthesis of non-natural amino acids. One established method involves the use of chiral phase-transfer catalysts, such as the Corey-Lygo catalyst, to induce enantioselectivity in the alkylation of Schiff bases derived from glycine (B1666218). nih.gov This approach has been successfully applied to the stereoselective synthesis of unsaturated α-amino acids. nih.gov

Another powerful technique utilizes chiral auxiliaries, like hydroxypinanone, to direct the stereochemical outcome of the alkylation reaction. nih.gov In this method, a prochiral Schiff base is alkylated, and the chiral auxiliary is subsequently removed to yield the desired enantiomerically enriched amino acid. nih.gov Research has shown that using a prochiral Schiff base generally leads to higher enantiomeric excess and yield. nih.gov

More recently, Ni(II) complexes of glycine Schiff bases with chiral tridentate ligands have proven to be effective for the asymmetric synthesis of various amino acids. researchgate.net For example, the asymmetric alkylation of a chiral nucleophilic glycine-derived Ni-complex with 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine afforded the corresponding alkylated product with excellent diastereoselectivity, providing a valuable route to N-Fmoc-(S)-7-aza-tryptophan. researchgate.net This methodology, characterized by its convenient conditions and high stereocontrol, holds significant promise for the synthesis of this compound and its analogs. researchgate.net

Photoredox Catalysis for Enantiopure Unnatural Amino Acid Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. digitellinc.com This technology has been successfully applied to the stereoselective synthesis of unnatural amino acids (UAAs). digitellinc.comrsc.org The general strategy involves the photoredox-mediated generation of a carbon-centered radical, which then undergoes a stereoselective addition to a chiral acceptor. rsc.org

One approach utilizes a chiral glyoxylate-derived N-sulfinyl imine as the chiral acceptor. rsc.org Carboxylic acids can serve as readily available radical precursors without the need for prior derivatization. rsc.org An organic acridinium-based photocatalyst, used in catalytic amounts, promotes the reaction between the imine and the acid radical precursor. rsc.org

Another strategy employs a chiral bicyclic dehydroalanine (B155165) (Dha) derivative as the Michael acceptor. nih.gov In this case, a metal-free photocatalyst facilitates the 1,4-conjugate addition of radical carbon nucleophiles to the Dha substrate, resulting in excellent yields and diastereoselectivities. nih.gov This method provides a versatile platform for synthesizing a wide range of enantiomerically pure β-substituted unnatural α-amino acids. nih.gov

Furthermore, metallaphotoredox catalysis, which combines photoredox catalysis with a transition metal catalyst, has been developed for the synthesis of enantiopure UAAs. acs.orgprinceton.edu A notable example involves a two-step process starting from serine. A photocatalytic cross-electrophile coupling between a bromoalkyl intermediate and various aryl halides, catalyzed by an iridium photocatalyst and a nickel catalyst, produces a diverse array of phenylalanine, tryptophan, and histidine analogues. acs.orgprinceton.edu

Table 1: Key Features of Photoredox Catalysis in Unnatural Amino Acid Synthesis

| Feature | Description |

| Reaction Conditions | Typically mild, often at room temperature using visible light. nih.gov |

| Radical Precursors | Ubiquitous and readily available compounds like carboxylic acids can be used. rsc.org |

| Catalysts | Both metal-based (e.g., Iridium, Nickel) and metal-free organic photocatalysts are effective. nih.govacs.orgprinceton.edu |

| Stereocontrol | High levels of enantioselectivity and diastereoselectivity are achievable through the use of chiral auxiliaries or chiral catalysts. rsc.orgnih.gov |

| Scope | A broad range of unnatural amino acids with diverse side chains can be synthesized. acs.orgprinceton.edu |

Protecting Group Chemistry in Peptide and Amino Acid Synthesis

The synthesis of peptides and complex amino acid derivatives necessitates the use of protecting groups to mask reactive functionalities and prevent unwanted side reactions. altabioscience.com The choice of protecting group is critical and must be compatible with the reaction conditions and readily cleavable without affecting other parts of the molecule. altabioscience.com

Fluorenylmethoxycarbonyl (Fmoc) Protection Strategies

The fluorenylmethoxycarbonyl (Fmoc) group is a widely used base-labile protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). wikipedia.orglgcstandards.com Its popularity stems from its stability to acidic conditions and its facile removal with a mild base, typically a solution of piperidine (B6355638) in a suitable solvent. wikipedia.orglgcstandards.com This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which can be removed simultaneously with cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA). altabioscience.comlgcstandards.com

The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org The progress of both the coupling and deprotection steps in SPPS can be conveniently monitored by UV spectroscopy due to the strong UV absorbance of the fluorenyl group. publish.csiro.au

Fmoc-(S)-3-amino-5-phenylpentanoic acid is a key building block in the synthesis of peptides and peptidomimetics. chemimpex.comchemimpex.com The presence of the Fmoc group allows for its direct incorporation into peptide sequences using standard SPPS protocols. chemimpex.com The unique structure of this amino acid derivative, with its phenyl and aliphatic side chains, contributes to the diversity and functionality of the resulting peptides. chemimpex.com

Table 2: Common Reagents in Fmoc Chemistry

| Reagent | Function |

| Fmoc-Cl | Introduction of the Fmoc protecting group. wikipedia.org |

| Fmoc-OSu | Alternative reagent for Fmoc protection. wikipedia.org |

| Piperidine | Base used for the removal of the Fmoc group. wikipedia.orglgcstandards.com |

| Trifluoroacetic Acid (TFA) | Strong acid used for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups. lgcstandards.com |

| 2-Chlorotrityl chloride (2-CTC) resin | Solid support used in SPPS that allows for the temporary protection of the carboxylic acid group. nih.gov |

tert-Butoxycarbonyl (Boc) Protection Methodologies

The tert-butoxycarbonyl (Boc) group is a widely utilized acid-labile protecting group in organic synthesis, particularly for the amino group of amino acids. wikipedia.orgnih.gov Its primary function is to prevent undesired reactivity of the amine functionality during subsequent reaction steps. The installation of the Boc group, or N-tert-butoxycarbonylation, is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgsemanticscholar.org This method is common due to the stability of the Boc₂O reagent compared to alternatives like the hazardous tert-butyl azidoformate. orgsyn.org

Various conditions can be employed for the protection of amines. The reaction can be carried out in aqueous conditions using a base like sodium hydroxide (B78521) or in an organic solvent such as acetonitrile (B52724) with 4-dimethylaminopyridine (B28879) (DMAP) as the base. wikipedia.org Some protocols involve biphasic systems, for instance, a mixture of chloroform (B151607) and aqueous sodium bicarbonate. wikipedia.org The choice of solvent and base depends on the substrate's properties and the desired reaction efficiency. Lewis acid catalysts, such as yttria-zirconia, have also been shown to effectively promote the N-Boc protection of a wide range of amines. semanticscholar.org

Deprotection, or the removal of the Boc group, is generally accomplished under anhydrous acidic conditions. organic-chemistry.org Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or hydrogen chloride (HCl) in methanol (B129727) or ethyl acetate, are commonly used for this purpose. wikipedia.org A potential complication during deprotection is the alkylation of other nucleophiles by the t-butyl cation intermediate that is formed; this can be mitigated by using scavengers like anisole. wikipedia.org For substrates sensitive to harsh acidic conditions, alternative deprotection methods exist, such as using trimethylsilyl (B98337) iodide followed by methanol. wikipedia.org

Table 1: Methodologies for Boc Protection and Deprotection of Amines

| Process | Reagents and Conditions | Key Features | Citations |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Sodium Hydroxide, Water/THF | Standard aqueous conditions. | wikipedia.org |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), DMAP, Acetonitrile | Anhydrous conditions with an organic base. | wikipedia.org |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Yttria-Zirconia Catalyst | Heterogeneous catalysis, applicable to various amines. | semanticscholar.org |

| Deprotection | Trifluoroacetic acid (TFA), Dichloromethane | Common, strong acid method. | wikipedia.org |

| Deprotection | 3 M Hydrochloric Acid (HCl), Ethyl Acetate | Standard acidic cleavage. | wikipedia.org |

| Deprotection | Trimethylsilyl iodide (TMSI), Methanol | Milder conditions for sensitive substrates. | wikipedia.org |

Enzymatic and Microbial Resolution Pathways for Chiral Intermediates

The synthesis of enantiomerically pure compounds like this compound often relies on the resolution of racemic mixtures. Enzymatic kinetic resolution is a powerful and highly selective method for obtaining chiral intermediates. researchgate.net This technique utilizes enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the transformed product. researchgate.netalmacgroup.com

Lipases such as those from Pseudomonas cepacia (now known as Burkholderia cepacia), Candida antarctica lipase (B570770) B (CAL-B), and Pseudomonas fluorescens are frequently employed. almacgroup.commdpi.com These enzymes can catalyze the enantioselective hydrolysis of racemic β-amino carboxylic esters. mdpi.com For instance, Amano lipase PS from Burkholderia cepacia has been used for the kinetic resolution of β-phenylalanine esters, achieving high enantioselectivity. researchgate.net The reaction is typically carried out in an aqueous buffer or an organic solvent system, where the enzyme selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. mdpi.com The efficiency and enantioselectivity of the resolution can be significantly influenced by factors such as the choice of enzyme, solvent, and temperature. For example, replacing a methyl group with a slightly larger ethyl group at the stereogenic center can dramatically reduce the catalytic activity of many hydrolases. almacgroup.com

This biocatalytic approach provides a versatile route to various enantiomerically enriched β-amino acids, which are valuable precursors for biologically active molecules. mdpi.com

Table 2: Examples of Enzymatic Resolution for Chiral β-Amino Acid Precursors

| Enzyme/Microbe | Substrate Type | Reaction Type | Conditions | Outcome | Citations |

| Lipase PS (Burkholderia cepacia) | Racemic β-amino carboxylic ester hydrochlorides | Hydrolysis | iPr₂O, Et₃N, H₂O, 45 °C | (S)-β-amino acids and (R)-β-amino esters with ee ≥99%. | mdpi.com |

| Lipase PS (Burkholderia cepacia) | Racemic 3-amino-3-phenylpropanoate esters | Hydrolysis | 1,4-dioxane, H₂O, 45 °C | High kinetic resolution (E > 200). | mdpi.com |

| Pseudomonas cepacia, Alcaligenes spp., Pseudomonas fluorescens | Racemic ethyl 3-phenylbutanoate | Hydrolysis | Aqueous buffer | Effective kinetic resolution, yielding enantiopure acid. | almacgroup.com |

| Candida antarctica lipase B (immobilized) | Racemic ethyl 3-phenylpentanoate | Hydrolysis | Aqueous buffer | Modest enantioselectivity (E = 25). | almacgroup.com |

Considerations in Solid-Phase and Liquid-Phase Synthetic Routes

The synthesis of this compound and its derivatives can be approached using either solid-phase or liquid-phase synthesis, with each method presenting distinct advantages and limitations. mtoz-biolabs.com

Solid-Phase Peptide Synthesis (SPPS) involves attaching the initial molecule to an insoluble resin support. gencefebio.com Subsequent reactions are carried out, and excess reagents and by-products are removed by simple washing and filtration steps. cpcscientific.com This simplification makes SPPS highly efficient, amenable to automation, and generally faster than liquid-phase methods, particularly for research and the synthesis of medium-length peptides. americanpeptidesociety.orgcreative-peptides.com The use of excess reagents can drive reactions to completion, and the pseudo-dilute environment on the resin can inhibit intermolecular side reactions. cpcscientific.com However, SPPS can be limited by the loading capacity of the resin, making it less ideal for very large-scale industrial production. americanpeptidesociety.org

Liquid-Phase Peptide Synthesis (LPPS) , by contrast, is conducted entirely in solution. mtoz-biolabs.com All reactants are dissolved in a solvent, and purification after each step typically requires methods like extraction, precipitation, or chromatography, which can be labor-intensive and time-consuming. americanpeptidesociety.org A major advantage of LPPS is its scalability, making it suitable for the industrial production of smaller peptides. americanpeptidesociety.org It can also offer more precise control over reaction conditions and may achieve higher yields in specific cases, especially for short, simple sequences. gencefebio.comamericanpeptidesociety.org However, the process is generally more difficult to automate and can be more costly due to the large volumes of solvents and reagents required for reactions and purifications. mtoz-biolabs.com

The choice between SPPS and LPPS depends on factors such as the target molecule's complexity, the desired scale of production, cost considerations, and the need for automation. mtoz-biolabs.com

Table 3: Comparison of Solid-Phase and Liquid-Phase Synthesis

| Feature | Solid-Phase Synthesis (SPPS) | Liquid-Phase Synthesis (LPPS) | Citations |

| Principle | The molecule is covalently attached to an insoluble solid support (resin). | All reactions are carried out in a solution phase. | mtoz-biolabs.comgencefebio.com |

| Purification | Simple filtration and washing of the solid support. | Requires complex methods like extraction, crystallization, or chromatography. | americanpeptidesociety.org |

| Efficiency & Speed | Generally faster and more efficient due to simplified purification. | Slower and more labor-intensive due to multi-step purification. | cpcscientific.comamericanpeptidesociety.org |

| Automation | Highly amenable to automation. | Difficult to automate. | mtoz-biolabs.comcreative-peptides.com |

| Scalability | Ideal for research scale and high-throughput screening; less so for very large scale. | Highly scalable for industrial production, especially for shorter molecules. | americanpeptidesociety.org |

| Cost | Can be more cost-effective due to automation and reduced labor. | Can be more expensive due to large solvent/reagent needs and complex purification. | mtoz-biolabs.com |

Applications in Medicinal Chemistry and Drug Discovery

Role in Peptide and Peptidomimetic Development

The incorporation of (s)-3-amino-5-phenylpentanoic acid into peptide-based structures is a key strategy for overcoming some of the inherent limitations of natural peptides as drugs, such as poor stability and bioavailability.

Creation of Novel Short-Chain Peptide Ligand Mimetics

Peptidomimetics are small molecules designed to mimic the structure and function of natural peptides. They often possess improved pharmacological properties, including better stability and oral absorption. The modification of peptide structures with β-amino acid residues has been shown to alter a peptide's selectivity and create multifunctional profiles. nih.gov For instance, derivatives of 3-amino-3-phenylpropionamide, a structurally similar β-amino acid, have been successfully developed as small-molecule mimics of the octapeptide octreotide, demonstrating high affinity for the mu-opioid receptor. nih.gov The unique structural scaffold of this compound makes it a valuable building block for designing such novel peptidomimetics that can target a range of receptors with high specificity. chemimpex.com

Investigation as a Key Intermediate in Pharmaceutical Development

Beyond its direct incorporation into peptides, this compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. Amino acids are widely used as starting materials for the synthesis of active pharmaceutical ingredients (APIs), particularly as precursors for chiral substances. evonik.com The Fmoc-protected version of this compound is considered a key building block in peptide synthesis, valued for its ability to improve the yield and purity of the final pharmaceutical product. chemimpex.com Its role as a foundational chemical entity allows researchers to construct intricate molecules designed for specific therapeutic purposes.

Target-Specific Modulatory Activities of Derivatives

Derivatives built upon the this compound scaffold have been investigated for their ability to modulate the activity of specific biological targets implicated in various diseases.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

The Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for viral replication, making it a prime target for antiviral drug development. researchgate.netwikipedia.org Inhibitors of NS5B are classified based on their binding site on the enzyme. wikipedia.orgnih.gov Nucleoside/nucleotide inhibitors (NIs) target the highly conserved active site, leading to chain termination of the replicating viral RNA. nih.gov In contrast, non-nucleoside inhibitors (NNIs) bind to one of four allosteric sites (Thumb I, Thumb II, Palm I, and Palm II), inducing a conformational change that prevents the enzyme from initiating RNA synthesis. researchgate.netnih.gov

Specific classes of NNIs, such as benzimidazole-5-carboxamides and indole (B1671886) derivatives, have been identified as potent inhibitors of NS5B. nih.govresearchgate.net Research into these inhibitors has provided detailed insights into their mechanism of action and the development of viral resistance.

| Inhibitor Class | Binding Site | Mechanism of Action | Key Characteristics |

|---|---|---|---|

| Nucleoside/Nucleotide Inhibitors (NIs) | Active Site | Act as non-obligate chain terminators, preventing further nucleotide binding. nih.gov | Target a highly conserved site, making them effective across different HCV genotypes. nih.gov |

| Non-Nucleoside Inhibitors (NNIs) | Allosteric Sites (Palm I/II, Thumb I/II) | Inhibit the initiation phase of polymerase activity without competing with nucleotide incorporation. nih.govresearchgate.net | Examples include benzimidazole (B57391) and indole-based compounds; resistance can develop through mutations at the binding site (e.g., P495). nih.govresearchgate.net |

Bradykinin (B550075) B1 Receptor Antagonism for Anti-inflammatory Effects

The bradykinin B1 receptor is a key mediator in inflammatory processes and chronic pain. nih.gov Its expression is induced by tissue injury and inflammation, making it an attractive therapeutic target for developing anti-inflammatory agents. nih.govnih.gov Selective antagonists of the B1 receptor have been shown to reverse inflammatory hyperalgesia by acting on both peripheral and spinal neurons. nih.gov

In the development of potent, nonpeptide antagonists for the B1 receptor, the modification of a β-amino acid core has been a critical strategy. Structure-activity relationship studies have revealed that modifying this central scaffold can lead to the discovery of highly potent compounds with significantly improved in vitro pharmacokinetic properties. nih.gov This highlights the importance of the β-amino acid structure, such as that found in this compound, as a foundational element for designing novel anti-inflammatory drugs.

| Compound Class | Significance of β-Amino Acid Core | Therapeutic Goal |

|---|---|---|

| Diaminochroman Carboxamides | Modification of the β-amino acid core led to the discovery of highly potent antagonists with improved pharmacokinetic profiles. nih.gov | Treatment of chronic pain and inflammation. nih.gov |

| BI113823 (example antagonist) | Demonstrates the therapeutic potential of selective B1 antagonists in reducing inflammation-induced mechanical hyperalgesia. nih.gov | Modulation of peripheral and spinal neurons to alleviate inflammatory pain. nih.gov |

Matrix Metalloproteinase (MMP) Inhibition Studies

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix. Their involvement in physiological and pathological processes, including tumor invasion and angiogenesis, has made them attractive targets for anticancer therapies. nih.gov Stictamides A-C, natural compounds containing a 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue, have been isolated and studied for their MMP inhibitory activity. nih.gov

Notably, Stictamide A demonstrated selective inhibition of MMP12 with an IC50 value of 2.3 µM. nih.govnih.gov This inhibition was found to be significant in reducing the invasion of the human glioma cell line U87MG. nih.gov Further studies suggest that stictamide A inhibits MMP12 through a mechanism that does not involve binding to the catalytic zinc ion. nih.gov In contrast, its inhibitory activity against related MMPs, such as MMP2 and MMP9, was considerably weaker, with IC50 values of 37 µM and 65 µM, respectively. nih.gov

Table 1: Inhibitory Activity of Stictamide A against various Proteases

| Target Protease | IC50 (µM) |

|---|---|

| MMP12 | 2.3 |

| MMP2 | 37 |

| MMP9 | 65 |

| Cathepsin E | 11 |

| Trypsin | >100 |

| Chymotrypsin | >100 |

| Elastase | >100 |

| BACE1 | >100 |

| ADAM10 | >100 |

| TACE | >100 |

| ACE1 | >100 |

| Caspase 3 | >100 |

| ADAM9 | Inactive |

Data sourced from nih.gov

Human Immunodeficiency Virus Type 1 (HIV-1) Protease Inhibition

The protease of the human immunodeficiency virus type 1 (HIV-1) is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy. Derivatives of 4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) have been synthesized and evaluated as HIV-1 protease inhibitors. nih.gov These peptides, incorporating the AHPPA statine (B554654) analog at the scissile site of substrate sequences, have shown moderate inhibitory activity. nih.gov

One notable derivative, (3R,4S)-4-(N-tert-butoxycarbonyl-L-glutaminyl-L-asparaginyl)amino-3-hydroxy-5-phenylpentanoic acid 2'-methylbutylamide, exhibited a Ki of 0.36 µM and demonstrated excellent enzyme specificity. nih.gov Interestingly, the (R) configuration of the alcohol in AHPPA was found to be more potent, which is opposite to the configuration typically seen in potent inhibitors of other aspartic proteases. nih.gov Further modifications led to a series of inhibitors with a shortened, modified carboxy terminus, some of which displayed significant oral bioavailability in mice. nih.gov For instance, a derivative featuring an L-tert-leucine at the P2-position and a (1S,2R)-1-amino-2-hydroxyindan moiety at the P2'-position showed high antiviral activity (IC50 = 250 nM) and a favorable pharmacokinetic profile. nih.gov

FKBP12 Binding and Rapamycin (B549165) Analogue Library Synthesis

The FK506-binding protein 12 (FKBP12) is a widely expressed protein that, in complex with drugs like rapamycin, inhibits the mammalian target of rapamycin (mTOR), a key protein kinase involved in cell growth and proliferation. nih.gov The ability of rapamycin to first bind to FKBP12 creates a composite surface that then interacts with mTOR. nih.govnih.gov This unique mode of action has spurred the synthesis of rapamycin analogues, or "rapalogs," to explore and modulate this interaction for therapeutic benefit, including in cancer treatment. nih.govgoogle.com

In the synthesis of a rapamycin analogue library, this compound, also referred to as L-β-homoPhe in this context, has been utilized as a building block. nih.gov These synthetic efforts aim to create diverse target-binding surfaces on FKBP12, potentially leading to new therapeutic agents with tailored specificities and activities. nih.gov The design of these analogues often involves fusing binding motifs with cyclic peptide sequences to generate rigid structures that can effectively dock with FKBP12. nih.gov

Exploration in Neurological Disorder Therapeutics

(R)-3-Amino-5-phenylpentanoic acid hydrochloride salt is recognized as a versatile building block in the synthesis of pharmaceuticals, with a particular focus on developing drugs for neurological disorders. chemimpex.com Its ability to serve as a chiral amino acid derivative makes it valuable in creating peptides and proteins for targeted therapies. chemimpex.com The compound's structure allows for specific interactions within biological systems, which is being explored to understand and potentially treat various diseases. chemimpex.com Researchers are utilizing this compound in neurobiology to investigate mechanisms of action and therapeutic effects. chemimpex.com

Diverse Pharmacological Profiles of this compound Derivatives

The structural scaffold of this compound has been the basis for the development of derivatives with a wide array of pharmacological activities, extending into antiviral, antifungal, and anticancer research.

Antiviral and Antifungal Properties

The core structure of amino acids is fundamental to the activity of many antimicrobial agents, often acting as analogues of microbial biosynthetic pathway intermediates. nih.gov While specific studies focusing solely on the antiviral and antifungal properties of this compound derivatives are not extensively detailed in the provided results, the broader context of amino acid-based antimicrobials suggests a promising area for future research. nih.gov The development of novel s-triazine derivatives has shown some antifungal efficacy, and the synthesis of rhein-amino acid ester conjugates has also yielded compounds with potent antifungal activity against certain plant fungal diseases. mdpi.commdpi.com Furthermore, derivatives of 5-amino-1-cyclopropyl-7-[(3R,5S)3,5-dimethylpiperazine-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid have demonstrated significant activity against various fungi. researchgate.net

Anticancer Research and Cytotoxic Activity

Derivatives of 3-aminopropanoic acid have been identified as promising scaffolds for the development of novel anticancer agents. mdpi.com For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer and antioxidant activities. nih.gov Several of these compounds were capable of reducing the viability of A549 lung cancer cells by 50% and inhibiting their migration in vitro, while showing favorable cytotoxicity profiles towards noncancerous cells. nih.gov

Similarly, novel polysubstituted thiazole (B1198619) derivatives have demonstrated structure-dependent antiproliferative activity. mdpi.com Oxime and carbohydrazide (B1668358) derivatives, in particular, exhibited low micromolar activity that was significantly greater than the standard chemotherapeutic agent, cisplatin, against H69 small-cell lung carcinoma cells. mdpi.com Furthermore, semi-synthetic triterpenoids incorporating an amino-substituted A-ring have shown cytotoxic properties against various human cancer cell lines, with some derivatives exhibiting submicromolar growth inhibitory concentrations. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Stictamide A |

| Stictamide B |

| Stictamide C |

| (3R,4S)-4-(N-tert-butoxycarbonyl-L-glutaminyl-L-asparaginyl)amino-3-hydroxy-5-phenylpentanoic acid 2'-methylbutylamide |

| (2R,3S,4S)-4-[[(benzyloxycarbonyl)-L-tert-leucyl]- amino]-3-hydroxy-2-[(4-methoxybenzyl)amino]-5-phenylpentanoic acid (1S,2R)-1-amino-2-hydroxyindan amide |

| Rapamycin |

| FK506 |

| (R)-3-Amino-5-phenylpentanoic acid hydrochloride salt |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives |

| Polysubstituted thiazole derivatives |

| Semi-synthetic triterpenoids |

Hypoglycemic and Antiketogenic Characteristics

Following a comprehensive review of available scientific literature, no specific research findings or data tables pertaining to the direct hypoglycemic and antiketogenic characteristics of the chemical compound this compound could be identified.

Studies on the metabolic effects of amino acids and their derivatives are extensive; however, research focusing specifically on the impact of this compound on blood glucose regulation and ketone body metabolism appears to be absent from the current body of published work. While the broader class of amino acids has been investigated for its influence on insulin (B600854) secretion and glucose homeostasis, and various phenyl-substituted compounds have been explored for diverse pharmacological activities, data directly linking this compound to hypoglycemic or antiketogenic effects is not available.

Therefore, this section cannot be populated with the detailed research findings and data tables as requested due to a lack of specific studies on this particular compound's metabolic properties.

Biochemical and Biological Research Perspectives

Involvement in Enzyme Catalysis and Inhibition Mechanisms

The structural scaffold of amino-phenylpentanoic acid is a key feature in the design of enzyme inhibitors, particularly for proteases. Research into compounds with similar structures has provided significant insights into the potential role of (s)-3-Amino-5-phenylpentanoic acid in enzyme inhibition.

A notable example is found in the study of stictamides, which are natural compounds isolated from lichens. chemimpex.comnih.govnih.gov These molecules contain a related residue, 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa), and have been identified as inhibitors of Matrix Metalloproteinase 12 (MMP12). chemimpex.comnih.govnih.gov MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their dysregulation is implicated in various diseases, including cancer. chemimpex.com

Stictamide A, containing the Ahppa moiety, was found to inhibit MMP12 with a half-maximal inhibitory concentration (IC50) of 2.3 µM. chemimpex.comnih.govnih.gov Docking studies have suggested that the inhibitory mechanism of stictamide A does not involve the typical chelation of the catalytic zinc ion in the active site of MMP12. chemimpex.com Instead, it is proposed to be a non-zinc binding inhibitor, where the 4-(4-hydroxyphenyl)butanoic acid residue of the inhibitor occupies the deep S1' hydrophobic pocket of the enzyme. chemimpex.com This interaction is thought to be stabilized by interactions with surrounding amino acid residues such as phenylalanine and valine. chemimpex.com This research highlights the potential for the amino-phenylpentanoic acid backbone to serve as a scaffold for the development of selective enzyme inhibitors that target allosteric or non-catalytic sites.

Table 1: Inhibition of Matrix Metalloproteinase 12 by Stictamide A

| Compound | Target Enzyme | IC50 (µM) | Proposed Inhibition Mechanism | Key Structural Feature |

| Stictamide A | MMP12 | 2.3 | Non-zinc binding | 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) |

Applications in Protein Engineering for Functional Enhancement

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful strategy in protein engineering to introduce novel functionalities and enhance protein stability. nih.gov The use of this compound, and its protected forms like Fmoc-(s)-3-amino-5-phenylpentanoic acid, as a building block in peptide synthesis opens up possibilities for creating proteins with tailored properties. chemimpex.com

One of the key advantages of incorporating β-amino acids, such as this compound, is the potential to increase the proteolytic stability of peptides and proteins. nih.gov The altered backbone structure can render the peptide bonds less susceptible to cleavage by proteases, thereby extending the half-life of the engineered protein in biological systems. nih.gov

Furthermore, the introduction of ncAAs can influence the secondary structure of proteins. The specific stereochemistry and the bulky phenylpentyl side chain of this compound can be used to induce or stabilize specific folds, such as β-turns or helices, which can be crucial for the protein's function and stability. nih.gov While specific studies demonstrating the functional enhancement of a protein by direct incorporation of this compound are not yet prevalent in the literature, the principles of protein engineering suggest its potential in this area. Strategies like substituting flexible residues with more constrained amino acids like proline, or introducing ncAAs to create more stable homologs, are established methods for protein stabilization. nih.gov

Utility in Bioconjugation Techniques for Targeted Delivery

Bioconjugation is a key technology for developing targeted drug delivery systems, where a therapeutic agent is linked to a targeting moiety, such as a peptide, to direct it to specific cells or tissues. nih.govdovepress.com The synthesis of peptides with specific functionalities is central to this approach, and this compound, through its Fmoc-protected derivative, serves as a valuable building block in this process. chemimpex.com

Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics where a cytotoxic drug is attached to a peptide that recognizes and binds to receptors overexpressed on cancer cells. nih.gov The incorporation of non-natural amino acids like this compound into these peptides can offer several advantages. As mentioned, it can increase the stability of the peptide against enzymatic degradation, ensuring that the conjugate reaches its target intact. nih.gov Moreover, the unique chemical properties of the amino acid can be exploited for the site-specific attachment of the drug molecule, providing better control over the stoichiometry and homogeneity of the final conjugate.

While direct examples of this compound being used in a clinically approved PDC are not available, its role as a synthetic building block in peptide chemistry is well-established. chemimpex.com The development of peptide-based nanocarriers, such as self-assembling peptides, also presents an area where this amino acid could be utilized to create delivery vehicles with enhanced stability and drug-loading capacity. nih.gov

Contribution to Understanding Amino Acid Interactions in Biological Systems

The study of peptides and proteins containing non-canonical amino acids provides valuable insights into the fundamental principles of amino acid interactions and their role in determining protein structure and function. nih.gov The specific structural features of this compound, namely its β-amino acid nature and the presence of a phenyl group, make it an interesting candidate for such studies.

The phenyl group of this compound can participate in various non-covalent interactions, such as hydrophobic and π-π stacking interactions, with other aromatic residues or with binding partners like receptors or enzymes. researchgate.net By systematically incorporating this amino acid into peptide sequences and analyzing the resulting structural and functional changes, researchers can dissect the contribution of these specific interactions to molecular recognition and binding affinity. While detailed structural studies of peptides containing this compound are still emerging, the principles of physical organic chemistry and structural biology suggest its potential as a tool to probe and understand the intricacies of amino acid interactions in biological systems. nih.gov

Advanced Structural Modification and Analog Design

Synthesis of Hydroxylated Phenylpentanoic Acid Stereoisomers

The synthesis of hydroxylated phenylpentanoic acid stereoisomers serves as a critical step in the generation of complex natural products. A key precursor, (3S)-hydroxy-5-phenylpentanoic acid, can be prepared with high stereochemical control. One effective method involves an aldol (B89426) addition of (R)-acetyloxazolidinone with 3-phenylpropanal, which produces two diastereomers. mdpi.com These diastereomers can be efficiently separated using silica (B1680970) gel column chromatography. mdpi.comresearchgate.netkribb.re.krnih.gov

Following separation, the chiral auxiliary is removed from the desired imide to yield the target acid. For instance, the (3′S,4R)-2 imide can be treated with lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) to furnish (3S)-hydroxy-5-phenylpentanoic acid in high yield. researchgate.netnih.gov This synthetic approach provides optically pure building blocks essential for further elaboration. nih.gov

Table 1: Key Steps in the Synthesis of (S)-3-Hydroxy-5-Phenylpentanoic Acid

| Step | Reagents and Conditions | Product | Yield | Reference |

| 1. Aldol Addition | (R)-acetyloxazolidinone, 3-phenylpropanal, TiCl₄, i-Pr₂NEt, -78 °C to rt | (3′S,4R)-imide and (3′R,4R)-imide | 49% (3′S,4R) | researchgate.net |

| 2. Auxiliary Removal | (3′S,4R)-imide, LiOH, H₂O₂ (30 wt% in H₂O), THF/H₂O | (S)-3-Hydroxy-5-phenylpentanoic acid | 89% | researchgate.netnih.gov |

Incorporation into Diarylpentanoid and Diarylheptanoid Scaffolds

Hydroxylated phenylpentanoic acids are valuable synthons for constructing linear diarylpentanoids and diarylheptanoids, many of which possess a characteristic β-hydroxy ketone or 1,3-diol structural motif. mdpi.comnih.gov (3S)-hydroxy-5-phenylpentanoic acid, in particular, has been employed as a key building block in the asymmetric synthesis of several natural products. mdpi.comresearchgate.netkribb.re.kr

To facilitate its use as an acylating agent, the acid is often converted into a more reactive derivative, such as a Weinreb amide. mdpi.comresearchgate.netkribb.re.kr This amide can then be treated with various organolithium or organomagnesium reagents to introduce a second aryl group, thereby constructing the core diarylpentanoid or diarylheptanoid skeleton. mdpi.comnih.gov This strategy has enabled the efficient and convergent synthesis of molecules like (S)-daphneolone and (S)-dihydroyashabushiketol. mdpi.comresearchgate.netkribb.re.kr The biosynthetic pathways of some natural products have also shown that diarylpentanoids can serve as common substrates for diarylheptanoid-producing enzymes. nih.gov

Development of Cyclized and Bicyclic Amino Acid Derivatives

The development of cyclized and bicyclic derivatives from amino acid scaffolds is a prominent strategy in medicinal chemistry to create conformationally constrained molecules with enhanced metabolic stability and target affinity. nih.gov While specific examples starting directly from (s)-3-Amino-5-phenylpentanoic acid are not detailed in the provided research, general methodologies for creating bicyclic peptides are well-established and applicable.

One modern approach involves the selective and biocompatible reaction between 1,2-aminothiols and 2,6-dicyanopyridine side chains integrated into a peptide sequence. nih.gov This method is catalyst-free and proceeds rapidly in water at physiological pH, making it suitable for creating complex bicyclic structures. nih.gov Another established technique uses small molecule scaffolds, such as 1,3,5-tris(bromomethyl)benzene (B90972) (TBMB), to connect three cysteine residues within a peptide chain, forming a rigid "handcuff-shaped" structure. worktribe.com These strategies highlight the versatile chemical space available for transforming linear amino acid derivatives into structurally complex and potent bicyclic systems. nih.gov

Impact of Phenyl and Benzyl (B1604629) Substitutions on Reactivity

The substitution pattern on the pentanoic acid chain, particularly the choice between a phenyl or benzyl group, significantly influences the molecule's reactivity and electronic properties. rsc.orgnih.gov A study comparing 5-(phenylselanyl)pentanoic acid and 5-(benzylselanyl)pentanoic acid revealed distinct behaviors upon one-electron oxidation. rsc.org

The phenyl-substituted compound tended to form dimer radical cations, whereas the benzyl-substituted analog formed a monomer radical cation. rsc.org Furthermore, the benzyl-containing compound demonstrated higher scavenging rate constants in reactions with various radicals, suggesting it is more susceptible to oxidation and a better free radical scavenger. rsc.org

In a different context, structure-activity relationship (SAR) studies on phenylpropyl analogs revealed that substitutions at the C2 and C3 positions of the side chain affect binding affinity and selectivity for the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov The 2-substituted series, in particular, demonstrated significant enantioselectivity in transporter binding, where both steric and electronic effects of the substituents played a crucial role. nih.gov For instance, a 2-fluoro substitution resulted in substantial enantioselectivity, with the (S)-enantiomer showing high DAT binding affinity. nih.gov This indicates that the placement and nature of substituents, including phenyl groups, are critical determinants of biological interactions.

Table 2: Comparative Reactivity of Phenyl vs. Benzyl Substituted Selanylpentanoic Acids

| Compound | Substituent | Transient Species upon Oxidation | Relative Oxidizing Ability of Transient | Reference |

| 1 | Phenyl | Dimer radical cation (λmax = 630 nm) | Higher | rsc.org |

| 2 | Benzyl | Monomer radical cation (λmax = 560 nm) | Lower | rsc.org |

Computational and Analytical Research Methodologies

Development and Validation of Analytical Methods for Characterization

The development and validation of robust analytical methods are fundamental for the accurate characterization and quantification of (s)-3-Amino-5-phenylpentanoic acid. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is a commonly employed technique for this purpose. redalyc.orgmdpi.commdpi.com The method's validation ensures its reliability and reproducibility, encompassing several key parameters. pom.go.idwu.ac.thresearchgate.net

A typical HPLC method for the analysis of this compound would involve a chiral stationary phase to separate the (S)-enantiomer from its (R)-counterpart. chiraltech.comsigmaaldrich.com The purity of commercially available Fmoc-(S)-3-amino-5-phenylpentanoic acid is often assessed by HPLC, indicating the suitability of this technique. chemimpex.com Method validation would be performed in accordance with established guidelines to demonstrate its specificity, linearity, accuracy, precision, and sensitivity. mdpi.com

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components, such as impurities or degradation products. pom.go.id This is typically achieved by comparing the chromatograms of the analyte with those of potential interfering substances.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response over a specified range. mdpi.com A linear regression analysis is performed, and the correlation coefficient (R²) is calculated to assess the linearity.

Accuracy refers to the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of recovery is calculated. pom.go.id

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. pom.go.id

Limit of Detection (LOD) and Limit of Quantitation (LOQ) represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com

A representative, albeit hypothetical, summary of validation parameters for an HPLC-DAD method for this compound is presented in Table 1.

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (R²) | ≥ 0.995 | 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (RSD%) | ≤ 2.0% | 1.2% |

| LOD (µg/mL) | - | 0.05 |

| LOQ (µg/mL) | - | 0.15 |

Computational Chemistry Approaches in Structure-Activity Relationship Studies

Computational chemistry plays a pivotal role in understanding the structure-activity relationships (SAR) of bioactive molecules like this compound. researchgate.net These methods provide insights into how the compound interacts with its biological targets and can guide the design of new analogs with improved potency and selectivity. nih.gov As an analog of GABA, SAR studies are crucial for understanding its potential as a GABA uptake inhibitor. nih.goveurekaselect.com

Molecular Interaction Field (MIF) analysis, such as Comparative Molecular Field Analysis (CoMFA), is a powerful 3D-QSAR technique used to correlate the 3D properties of a molecule with its biological activity. magtech.com.cnnih.gov While specific CoMFA studies on this compound are not extensively documented, the methodology is widely applied to similar classes of compounds, such as GABA receptor antagonists. nih.gov

In a typical CoMFA study, a set of structurally related compounds with known biological activities are aligned based on a common scaffold. The steric and electrostatic interaction fields around each molecule are then calculated and correlated with their biological activities using statistical methods like Partial Least Squares (PLS). The results are visualized as 3D contour maps, highlighting regions where modifications to the molecular structure are likely to enhance or diminish activity.

For this compound, a CoMFA study could reveal key structural features that determine its selectivity for different GABA transporter subtypes. researchgate.net The phenyl ring and the amino acid moiety are expected to be critical for its interaction with the target protein. The contour maps generated from such a study would indicate regions where bulky or electron-donating/withdrawing substituents could be introduced to improve binding affinity and selectivity.

| Field Type | Favorable Modification | Unfavorable Modification |

|---|---|---|

| Steric | Increased bulk in specific regions to enhance van der Waals interactions. | Steric hindrance in other regions that could clash with the receptor. |

| Electrostatic | Introduction of electron-donating or withdrawing groups to optimize electrostatic interactions. | Placement of charged groups in regions where they would be repelled by the receptor. |

Computational chemistry provides valuable theoretical insights into the reaction mechanisms involved in the synthesis of this compound. acs.org Understanding the reaction pathways, transition states, and potential by-products is crucial for optimizing the synthesis and improving the yield and purity of the final compound.

The asymmetric synthesis of chiral amino acids is a complex process, and theoretical studies can help elucidate the factors that control the stereoselectivity of the reaction. nih.govrsc.orgnih.gov For instance, computational modeling can be used to study the interaction between the substrate, catalyst, and reagents in an asymmetric hydrogenation or amination reaction, which are common methods for synthesizing chiral amines. acs.org

Future Directions and Emerging Research Avenues

Innovations in Asymmetric Synthesis of Non-Canonical Amino Acids

The development of efficient and stereocontrolled methods for producing non-canonical amino acids like (S)-3-Amino-5-phenylpentanoic acid is a significant area of ongoing research. Innovations in asymmetric synthesis are crucial for accessing optically pure compounds, which are often essential for their biological activity.

Recent advancements have focused on creating novel catalytic systems and synthetic routes. For instance, new approaches to lactam-constrained α-amino acid building blocks are being developed that not only enforce specific peptide conformations but also incorporate functional handles for further chemical modifications. nih.gov One such method involves a de novo asymmetric route that provides access to these building blocks with a range of side chains. nih.gov Researchers have successfully utilized palladium-catalyzed asymmetric allylation and benzylation of azlactones with specific ligands to achieve high yields and good enantioselectivity. nih.gov

Expansion of Therapeutic Applications and Drug Design Paradigms

This compound and its derivatives are being explored for a widening range of therapeutic applications, driven by new paradigms in drug design and discovery. nih.gov The process of identifying new drug candidates is a lengthy and complex one, but the unique structure of this amino acid offers potential for creating novel pharmaceuticals. nih.govchemimpex.com

Modern drug design increasingly relies on a deep understanding of the interactions between a molecule and its biological target. nih.gov The design of molecules that are complementary in shape and charge to their targets is a fundamental principle. nih.gov In this context, non-canonical amino acids provide a means to create peptidomimetics with enhanced stability and potency. nih.gov For example, incorporating constrained lactams derived from such amino acids can stabilize bioactive conformations, as demonstrated in the development of an analogue of the luteinizing hormone-releasing hormone with improved agonist activity. nih.gov

The incorporation of non-canonical amino acids into peptides can also improve their pharmacokinetic properties, addressing common challenges such as poor cell penetration and proteolytic instability. nih.gov Research is ongoing to explore the use of this compound in designing drugs for a variety of conditions, including neurological disorders. chemimpex.com

Interdisciplinary Research in Material Science and Regenerative Medicine

The unique properties of this compound are also being harnessed in the fields of material science and regenerative medicine. Its ability to be incorporated into larger structures makes it a candidate for the development of novel biomaterials.

One promising area of research is the use of this amino acid derivative in the creation of hydrogels. chemimpex.com These materials have potential applications in tissue engineering and regenerative medicine due to their ability to mimic the extracellular matrix and support cell growth. The specific properties of the amino acid can be tuned to create hydrogels with desired characteristics, such as biodegradability and mechanical strength.

Advancements in Developing Biochemical Probes and Tools

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins through genetic code expansion (GCE) is a powerful tool for studying biological processes with molecular precision. twistbioscience.com This technology allows researchers to introduce ncAAs with unique chemical functionalities into proteins, enabling a wide range of applications.

Recent advancements in GCE are facilitating its use in more complex systems, such as mammalian cells, and for challenging targets like membrane proteins. nih.govacs.org These developments include the engineering of aminoacyl-tRNA synthetase (AARS)/tRNA pairs that function efficiently in these systems and the use of bioorthogonal "click" chemistry to attach probes like fluorophores to the incorporated ncAAs. nih.govacs.org This allows for the investigation of protein structure, dynamics, and interactions in living cells. acs.org

Q & A

What are the standard synthetic routes for (S)-3-Amino-5-phenylpentanoic acid, and how can its enantiomeric purity be validated?

Answer:

The synthesis of this compound typically involves retrosynthetic strategies leveraging β-homoaryl amino acid frameworks. AI-powered tools (e.g., Template_relevance models) can predict feasible routes using databases like Pistachio and Reaxys to optimize precursors and reaction conditions . Solid-phase peptide synthesis (SPPS) is commonly employed, where the compound is incorporated into cyclic peptides via backbone cyclization . Enantiomeric purity is validated using chiral HPLC coupled with polarimetric detection or H/C NMR to assess stereochemical integrity. For example, coupling with Marfey’s reagent followed by LC-MS can resolve enantiomers .

Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

Key characterization methods include:

- NMR Spectroscopy : H and C NMR confirm structural motifs (e.g., phenyl and carboxylate groups) and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable.

Data interpretation should align with pharmacopeial standards (e.g., USP) for reproducibility .

How can researchers design experiments to study the role of this compound in modulating FKBP12-binding affinity?

Answer (Advanced):

Design cyclic peptides incorporating this compound as a β-homoaryl residue (R1/R2 position) to probe FKBP12 interactions. Use SPPS with PyBop/HBTU coupling agents and N-methylmorpholine (NMM) for activation . Measure binding affinity via:

- Surface Plasmon Resonance (SPR) : Quantify values.

- Competitive ELISA : Compare inhibition against rapamycin analogues.

Structure-activity relationship (SAR) studies should vary R1/R2 residues (e.g., D-β-homoPhe vs. L-β-homoPhe) to assess stereochemical impact .

What strategies resolve contradictions in chiral synthesis yields during scale-up of this compound?

Answer (Advanced):

Contradictions in yield often arise from racemization or solvent effects. Mitigation strategies include:

- Optimized Reaction Conditions : Use low-temperature coupling (0–4°C) and non-polar solvents (e.g., DCM) to minimize epimerization .

- Catalyst Screening : Test Pd/C or chiral catalysts for asymmetric hydrogenation .

- Design of Experiments (DOE) : Apply factorial designs to identify critical parameters (e.g., pH, temperature) affecting enantiomeric excess (ee) .

What are the common impurities in this compound synthesis, and how are they quantified?

Answer:

Typical impurities include:

- Diastereomers : Formed during incomplete stereochemical control.

- Oxidation Byproducts : Detectable via LC-MS (e.g., hydroxylated phenyl derivatives).

Quantification uses reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Calibrate against USP reference standards .

How does the stereochemistry of β-homoaryl amino acids like this compound influence peptide bioactivity?

Answer (Advanced):

The (S)-configuration enhances steric complementarity with FKBP12’s hydrophobic pocket, increasing binding affinity by ~30-fold compared to (R)-isomers . To validate, synthesize diastereomeric peptides and compare values via SPR. Molecular dynamics simulations can further predict conformational stability of peptide-FKBP12 complexes .

What are the optimal storage conditions for this compound to ensure stability?

Answer:

Store lyophilized powder at –20°C in airtight, light-resistant containers under argon. For solutions, use pH-stable buffers (e.g., 10 mM HCl) and avoid repeated freeze-thaw cycles. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.